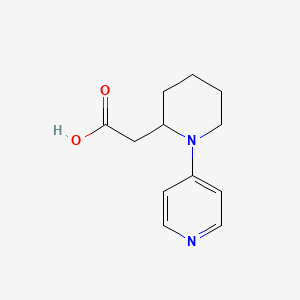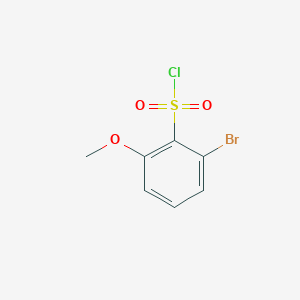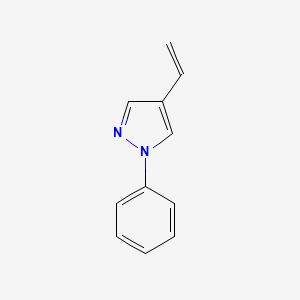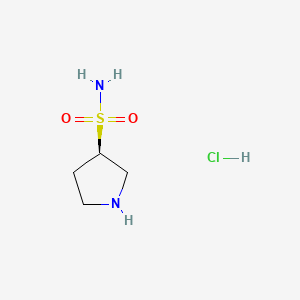
4-Fluoro-2,3-dimethylbenzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-2,3-dimethylbenzene-1-sulfonamide is an organic compound with the molecular formula C8H10FNO2S and a molecular weight of 203.24 g/mol . It is a derivative of benzene, featuring a sulfonamide group, two methyl groups, and a fluorine atom attached to the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of 4-Fluoro-2,3-dimethylbenzene-1-sulfonamide typically involves the sulfonation of 4-fluoro-2,3-dimethylbenzene. The reaction is carried out using chlorosulfonic acid or sulfur trioxide in the presence of a suitable solvent, such as dichloromethane or chloroform. The reaction mixture is then neutralized with ammonia or an amine to yield the sulfonamide product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include continuous flow processes and the use of automated equipment to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
4-Fluoro-2,3-dimethylbenzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of amines or other reduced products.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, where the fluorine or methyl groups can be replaced by other substituents using reagents like halogens or nitrating agents.
Common reagents and conditions used in these reactions include acidic or basic catalysts, elevated temperatures, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed .
Wissenschaftliche Forschungsanwendungen
4-Fluoro-2,3-dimethylbenzene-1-sulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals, dyes, and other industrial products.
Wirkmechanismus
The mechanism of action of 4-Fluoro-2,3-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can lead to the disruption of essential biochemical processes, resulting in the compound’s biological effects .
Vergleich Mit ähnlichen Verbindungen
4-Fluoro-2,3-dimethylbenzene-1-sulfonamide can be compared with other similar compounds, such as:
4-Fluoro-3,5-dimethylbenzene-1-sulfonamide: This compound has a similar structure but with different positions of the methyl groups, which can lead to variations in its chemical and biological properties.
4-Fluoro-1,2-dimethylbenzene: Lacking the sulfonamide group, this compound exhibits different reactivity and applications.
Eigenschaften
Molekularformel |
C8H10FNO2S |
|---|---|
Molekulargewicht |
203.24 g/mol |
IUPAC-Name |
4-fluoro-2,3-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C8H10FNO2S/c1-5-6(2)8(13(10,11)12)4-3-7(5)9/h3-4H,1-2H3,(H2,10,11,12) |
InChI-Schlüssel |
BELWVTSBUAOCEC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1C)S(=O)(=O)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,3-Dioxoisoindolin-2-YL bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13583574.png)
amine](/img/structure/B13583580.png)

![2-Benzyloxycarbonyl-5-tert-butoxycarbonyl-2,5-diazabicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13583590.png)
![tert-butylN-[2-(4-amino-3-methoxyphenyl)propan-2-yl]carbamate](/img/structure/B13583595.png)
![N-{3-[4-(6-chloro-2-oxo-2,3-dihydro-1H-indol-3-yl)piperidin-1-yl]-3-oxopropyl}prop-2-enamide](/img/structure/B13583598.png)




aminehydrochloride](/img/structure/B13583647.png)
![(1r)-1-(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)ethan-1-amine](/img/structure/B13583650.png)
